6-methyl-3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-methyl-3-[2-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2/c1-12-9-14(26)24(11-19-12)10-15(27)22-5-7-23(8-6-22)16-17-21-20-13(2)25(17)4-3-18-16/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNCLFBXCSIYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-methyl-3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a derivative of the triazolo[4,3-a]pyrazine scaffold, which has been recognized for its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its antibacterial, antifungal, anticancer properties, and potential therapeutic applications.
Structure and Synthesis
The compound features a complex structure that incorporates multiple pharmacophores, including a triazole and a pyrimidine moiety. The synthesis of such compounds typically involves multi-step reactions that can include cyclization and functional group modifications.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. For instance, compounds derived from this scaffold have shown significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) against Staphylococcus aureus | MIC (μg/mL) against Escherichia coli |
|---|---|---|
| 6-methyl... | 32 | 16 |
| Ampicillin | 16 | 8 |
The above table illustrates that certain derivatives exhibit comparable or superior antibacterial activity to conventional antibiotics like ampicillin .
Antifungal Activity
In addition to antibacterial effects, some derivatives have demonstrated antifungal properties. The mechanism often involves disruption of fungal cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
Triazolo[4,3-a]pyrazine derivatives have also been investigated for their anticancer potential. Notably, compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 5.0 |
| A549 (lung cancer) | 7.5 |
| HeLa (cervical cancer) | 6.0 |
The data indicates promising cytotoxic effects against multiple cancer types .
The biological activity of these compounds is often linked to their ability to interact with specific biological targets. For example:
- DNA Gyrase Inhibition : The presence of nitrogen heterocycles allows for π-cation interactions with amino acid residues in DNA gyrase, which is crucial for bacterial DNA replication.
- Apoptosis Induction : In cancer cells, these compounds may activate intrinsic apoptotic pathways leading to programmed cell death.
Case Studies
- Antibacterial Study : A study evaluated the in vitro antibacterial activity of a series of triazolo[4,3-a]pyrazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the R1 and R2 positions significantly influenced antibacterial potency .
- Anticancer Evaluation : Another investigation focused on the anticancer effects of these derivatives on various human cancer cell lines. The study revealed that certain structural modifications enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Structural Analog 1: 8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one Derivatives
- Example: (R)-N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide (Compound 79) .
- Key Differences: Lacks the pyrimidinone core and piperazine linkage. Features a thiazolidine-carboxamide substituent.
- Biological Relevance: Demonstrated activity in adenosine receptor binding assays, emphasizing the role of the 8-amino-triazolopyrazine scaffold in receptor affinity .
Structural Analog 2: 6-Methyl-2-nitroimidazo[1,2-a]pyrazin-8(7H)-one Derivatives
- Example : 6-Methyl-2-nitro-7-(4-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyrazin-8(7H)-one (Compound 22b) .
- Key Differences :
- Replaces triazolo[4,3-a]pyrazine with an imidazo[1,2-a]pyrazine core.
- Contains a nitro group and trifluoromethoxybenzyl substituent.
- Synthetic Utility: Highlights the versatility of pyrazinone cores in accommodating diverse substituents for biological screening .
Structural Analog 3: Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
- Example : 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 50e) .
- Key Differences: Substitutes triazolopyrazine with a pyrido[3,4-d]pyrimidinone scaffold. Includes a dichlorobenzyl-piperidine substituent.
- Pharmacological Insight: Such derivatives are explored for kinase inhibition, underscoring the importance of the pyrimidinone core in targeting ATP-binding pockets .
Comparative Data Table
Q & A
Q. What are the common synthetic routes for synthesizing the piperazine-linked triazolopyrazine core in this compound?
The triazolopyrazine core is typically synthesized via cyclocondensation of hydrazine derivatives with α-keto acids or esters. For example, acid-mediated transformations of substituted pyrazines with hydrazine derivatives (e.g., methylhydrazine) can yield 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl intermediates . Piperazine attachment is achieved through nucleophilic substitution or coupling reactions, often using chloroacetyl or oxoethyl linkers. Detailed protocols for similar structures involve refluxing in DMF with EDCI/HOBt coupling agents .
Q. Which spectroscopic techniques are critical for characterizing this compound's structural integrity?
Key techniques include:
- 1H-NMR : To confirm substitution patterns (e.g., methyl groups, piperazine protons). For example, aromatic protons in the pyrimidinone ring appear as singlets near δ 7.6–8.1 ppm, while piperazine protons resonate as multiplets around δ 3.0–4.0 ppm .
- IR Spectroscopy : Peaks at ~1716 cm⁻¹ confirm carbonyl groups (e.g., pyrimidin-4(3H)-one), while NH stretches appear at ~3296 cm⁻¹ .
- Elemental Analysis : Validates molecular formula (e.g., C19H22N8O2 for derivatives) .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Recrystallization : Using solvents like 2-methoxyethanol for high-purity yields (e.g., 75% recovery) .
- Column Chromatography : Silica gel with gradient elution (e.g., CH2Cl2/MeOH 9:1) for polar intermediates .
- Filtration and Rinsing : Crude products are often rinsed with Et2O and petroleum ether to remove unreacted reagents .
Advanced Research Questions
Q. How can conflicting data on substituent effects in triazolopyrazine derivatives be resolved during SAR studies?
Discrepancies arise when substituents like methyl groups on the triazole ring alter enzyme-binding affinity unpredictably. A systematic approach involves:
- Docking Studies : Compare binding poses in target enzymes (e.g., COX-2, tyrosine kinases) using crystal structures from the Protein Data Bank .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to differentiate steric vs. electronic effects .
- Meta-Analysis : Cross-reference data from analogous compounds (e.g., 3-ethylthio derivatives) to identify trends .
Q. What experimental design strategies optimize yield in multi-step syntheses of this compound?
- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, EDCI/HOBt-mediated couplings in DMF at 60°C for 18 hours maximize amide bond formation .
- Parallel Synthesis : Screen acid catalysts (e.g., HCl vs. TFA) for cyclization steps to minimize side products .
- In Situ Monitoring : Use TLC (e.g., hexane/EtOAc 3:1) to track intermediate formation and adjust reaction times .
Q. How can computational modeling guide the modification of the pyrimidinone moiety to enhance target selectivity?
- DFT Calculations : Predict electron density distribution to identify sites for electrophilic substitution (e.g., C-6 methylation) .
- MD Simulations : Assess conformational stability of the piperazine linker in aqueous vs. lipid bilayer environments .
- QSAR Models : Correlate substituent lipophilicity (logP) with cellular permeability using datasets from triazolopyrazine analogs .
Methodological Challenges and Solutions
Q. How to address low solubility of this compound in biological assays?
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins .
- Prodrug Design : Introduce phosphate or acetyl groups at the pyrimidinone oxygen to enhance aqueous solubility .
Q. What strategies validate the compound's stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
